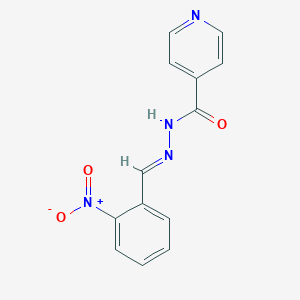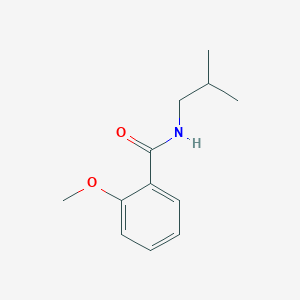
4-ethyl-N-(2-furylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-N-(2-furylmethyl)benzenesulfonamide, also known as Furosemide, is a sulfonamide derivative that is widely used as a diuretic medication. It is a loop diuretic that inhibits the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine production and decreased fluid retention. Furosemide has been extensively studied for its therapeutic uses, as well as its mechanism of action and physiological effects.
Mécanisme D'action
4-ethyl-N-(2-furylmethyl)benzenesulfonamide works by inhibiting the Na+/K+/2Cl- cotransporter in the ascending limb of the loop of Henle in the kidneys. This leads to increased excretion of sodium, chloride, and water, resulting in decreased fluid retention and increased urine production. This compound also has vasodilatory effects, which can help to reduce blood pressure.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. It can cause electrolyte imbalances, particularly hypokalemia and hyponatremia, which can lead to muscle weakness, cramps, and arrhythmias. This compound can also cause metabolic alkalosis, which can lead to confusion, seizures, and coma. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
4-ethyl-N-(2-furylmethyl)benzenesulfonamide has several advantages for use in laboratory experiments. It is a well-established compound with a known mechanism of action and has been extensively studied in both animal models and human patients. Additionally, this compound is relatively inexpensive and widely available. However, this compound also has limitations, particularly in terms of its potential side effects on electrolyte balance and cardiovascular health. Careful monitoring of experimental animals or patients is necessary to avoid potential complications.
Orientations Futures
There are several future directions for research on 4-ethyl-N-(2-furylmethyl)benzenesulfonamide. One area of interest is its potential use in treating acute kidney injury, which is a common and serious complication in hospitalized patients. Additionally, this compound may have potential as a neuroprotective agent, as it has been shown to have anti-inflammatory and antioxidant effects in the brain. Further research is also needed to better understand the long-term effects of this compound on cardiovascular health, particularly in patients with hypertension and congestive heart failure.
Méthodes De Synthèse
4-ethyl-N-(2-furylmethyl)benzenesulfonamide can be synthesized by reacting 4-ethylbenzenesulfonyl chloride with 2-furylmethylamine in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure this compound. This synthesis method has been well-established and is commonly used in the pharmaceutical industry.
Applications De Recherche Scientifique
4-ethyl-N-(2-furylmethyl)benzenesulfonamide has been extensively studied for its therapeutic uses in treating conditions such as edema, hypertension, and congestive heart failure. It has also been investigated for its potential use in treating acute kidney injury and pulmonary edema. Additionally, this compound has been studied for its effects on electrolyte balance, renal function, and cardiovascular health.
Propriétés
Formule moléculaire |
C13H15NO3S |
|---|---|
Poids moléculaire |
265.33 g/mol |
Nom IUPAC |
4-ethyl-N-(furan-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H15NO3S/c1-2-11-5-7-13(8-6-11)18(15,16)14-10-12-4-3-9-17-12/h3-9,14H,2,10H2,1H3 |
Clé InChI |
NJWAXLDFNYVJDX-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CO2 |
SMILES canonique |
CCC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[3-(2-furyl)-2-propenylidene]-2-methoxybenzohydrazide](/img/structure/B274056.png)




![3-(1,1-dioxidotetrahydro-3-thienyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B274065.png)
![6-[6-chloro-3-[[(Z)-(4-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]pyridin-2-yl]sulfanyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B274066.png)
![(4Z)-4-[(4-methylanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274068.png)
![(4Z)-4-[[2-(1,3-benzothiazol-2-yl)hydrazinyl]methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274069.png)
![(4Z)-4-[(3-methylanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274070.png)
![4-chloro-N'-[2,2,2-trifluoro-1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)ethylidene]benzohydrazide](/img/structure/B274072.png)

![N'-[alpha-Methyl-2,4-dimethoxybenzylidene]-4-pyridinecarbohydrazide](/img/structure/B274085.png)
![(6E)-6-[[2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B274086.png)